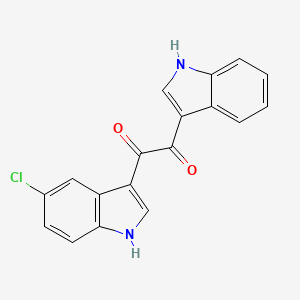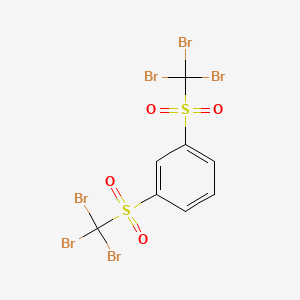
1,3-Bis(tribromomethanesulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(tribromomethanesulfonyl)benzene is an organosulfur compound with the molecular formula C8H4Br6O4S2 It is characterized by the presence of two tribromomethanesulfonyl groups attached to a benzene ring at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tribromomethanesulfonyl)benzene typically involves the sulfonylation of benzene derivatives. One common method includes the reaction of benzene with tribromomethanesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H6+2CBr3SO2ClAlCl3C6H4(SO2CBr3)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(tribromomethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the electron-withdrawing nature of the tribromomethanesulfonyl groups, which deactivate the benzene ring towards further substitution.
Nucleophilic Substitution: The sulfonyl groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions may yield brominated or nitrated derivatives, while nucleophilic substitution can produce sulfonamide derivatives.
科学的研究の応用
1,3-Bis(tribromomethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl groups into aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(tribromomethanesulfonyl)benzene involves its ability to act as an electrophile due to the presence of electron-withdrawing sulfonyl groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The compound can also form stable intermediates with nucleophiles, leading to the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of tribromomethanesulfonyl groups.
1,3-Bis(dibromomethyl)benzene: Contains dibromomethyl groups instead of tribromomethanesulfonyl groups.
1,3-Bis(diiodomethyl)benzene: Contains diiodomethyl groups instead of tribromomethanesulfonyl groups.
Uniqueness
1,3-Bis(tribromomethanesulfonyl)benzene is unique due to the presence of tribromomethanesulfonyl groups, which impart distinct chemical reactivity and properties. These groups make the compound highly electrophilic and suitable for specific synthetic applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
193342-82-4 |
|---|---|
分子式 |
C8H4Br6O4S2 |
分子量 |
707.7 g/mol |
IUPAC名 |
1,3-bis(tribromomethylsulfonyl)benzene |
InChI |
InChI=1S/C8H4Br6O4S2/c9-7(10,11)19(15,16)5-2-1-3-6(4-5)20(17,18)8(12,13)14/h1-4H |
InChIキー |
RMFGEQPALVLMBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(Br)(Br)Br)S(=O)(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


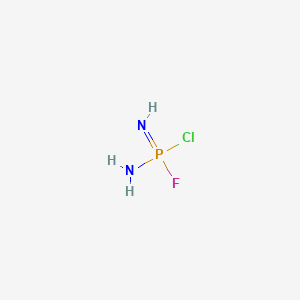
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
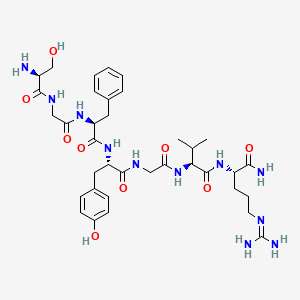
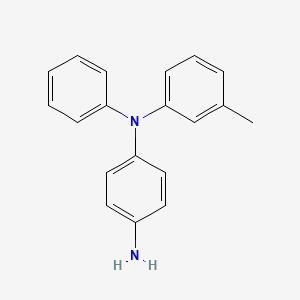
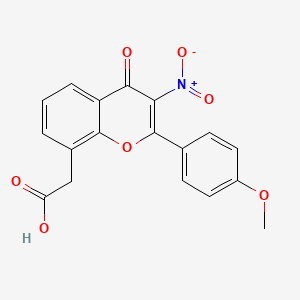
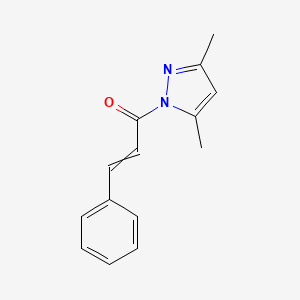
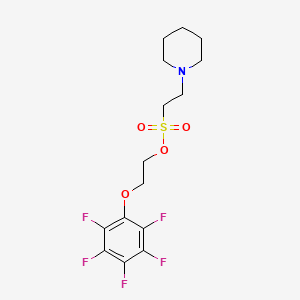

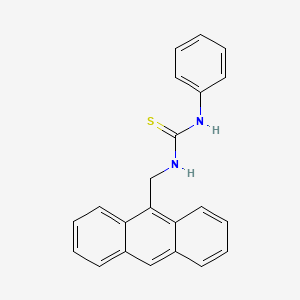
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
